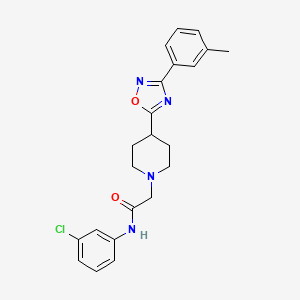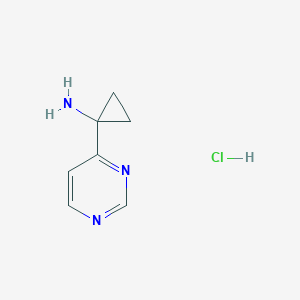![molecular formula C16H24N4O B2392293 (E)-N-[2-[6-(Azetidin-1-yl)pyridin-3-yl]ethyl]-4-(dimethylamino)but-2-enamide CAS No. 2411333-68-9](/img/structure/B2392293.png)
(E)-N-[2-[6-(Azetidin-1-yl)pyridin-3-yl]ethyl]-4-(dimethylamino)but-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-[2-[6-(Azetidin-1-yl)pyridin-3-yl]ethyl]-4-(dimethylamino)but-2-enamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an azetidine ring, a pyridine ring, and a dimethylamino group, making it an interesting subject for chemical research and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Chemical Reactions Analysis
Types of Reactions
(E)-N-[2-[6-(Azetidin-1-yl)pyridin-3-yl]ethyl]-4-(dimethylamino)but-2-enamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups within the compound, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the double bonds or other reducible groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The specific conditions, such as temperature and solvent, will vary based on the desired reaction and product.
Major Products
The major products formed from these reactions will depend on the specific reaction pathway and conditions. For example, oxidation may yield hydroxylated derivatives, while reduction could produce saturated analogs of the original compound.
Scientific Research Applications
Chemistry: As a subject of study for its unique structural features and reactivity.
Biology: Potential use in biological assays to study its effects on various biological pathways.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Potential use in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of (E)-N-[2-[6-(Azetidin-1-yl)pyridin-3-yl]ethyl]-4-(dimethylamino)but-2-enamide involves its interaction with specific molecular targets and pathways within biological systems
Comparison with Similar Compounds
Similar Compounds
Allicin: A compound derived from garlic with anti-inflammatory and antioxidant properties.
Nintedanib: A compound with a proven mechanism of action in inhibiting fibroblast proliferation.
Uniqueness
(E)-N-[2-[6-(Azetidin-1-yl)pyridin-3-yl]ethyl]-4-(dimethylamino)but-2-enamide is unique due to its specific combination of an azetidine ring, a pyridine ring, and a dimethylamino group. This structural uniqueness may confer distinct biological activities and reactivity compared to other similar compounds.
Properties
IUPAC Name |
(E)-N-[2-[6-(azetidin-1-yl)pyridin-3-yl]ethyl]-4-(dimethylamino)but-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O/c1-19(2)10-3-5-16(21)17-9-8-14-6-7-15(18-13-14)20-11-4-12-20/h3,5-7,13H,4,8-12H2,1-2H3,(H,17,21)/b5-3+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWWUFKVNDBAOKJ-HWKANZROSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NCCC1=CN=C(C=C1)N2CCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NCCC1=CN=C(C=C1)N2CCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(2,3-dimethoxyphenyl)methyl]-2-{[7-(4-ethoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide](/img/structure/B2392218.png)




![7-methyl-4-oxo-N-(pyridin-2-ylmethyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2392225.png)

![2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-cyclopentylacetamide](/img/structure/B2392227.png)
![1-(6-Bromo-3-fluoropyridine-2-carbonyl)-4-[(4-methoxyphenyl)methyl]-1,4-diazepane](/img/structure/B2392228.png)


